molecular formula C20H22N4O3 B7182818 N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide

N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide

Cat. No.: B7182818
M. Wt: 366.4 g/mol
InChI Key: ZKPOBMDKSFKVGF-UHFFFAOYSA-N
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Description

N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including an imidazolidinone moiety, which contributes to its unique chemical properties and reactivity.

Properties

IUPAC Name

N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-13-12-15(6-9-17(13)19(26)23(2)3)22-18(25)14-4-7-16(8-5-14)24-11-10-21-20(24)27/h4-9,12H,10-11H2,1-3H3,(H,21,27)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPOBMDKSFKVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCNC3=O)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone intermediate, followed by its coupling with a benzoyl chloride derivative. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide involves its interaction with specific molecular targets. The imidazolidinone moiety can form hydrogen bonds with proteins, affecting their function. Additionally, the benzoyl group can participate in π-π interactions with aromatic residues in enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N,2-trimethyl-4-[[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]amino]benzamide
  • 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate

Uniqueness

N,N,2-trimethyl-4-[[4-(2-oxoimidazolidin-1-yl)benzoyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.

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